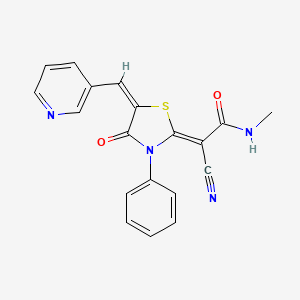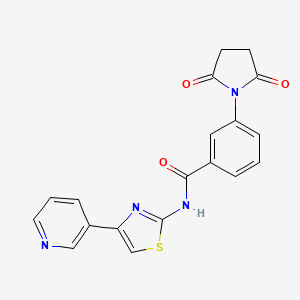
(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-2-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-cyano-N-methyl-2-((E)-4-oxo-3-phenyl-5-(pyridin-3-ylmethylene)thiazolidin-2-ylidene)acetamide” is a chemical compound with the molecular formula C19H14N4O2S and a molecular weight of 362.41. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen. This core is attached to various functional groups, including a cyano group, a methyl group, a phenyl group, and a pyridin-3-ylmethylene group.Chemical Reactions Analysis
In a related study, 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .Scientific Research Applications
Heterocyclic Compound Synthesis
This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. The research demonstrates its versatility in forming new heterocyclic assemblies with potential antimicrobial, anticancer, and insecticidal activities. Studies have shown that modifications to its structure can lead to the creation of compounds with significant biological activities.
Synthesis of Thiazolidin Derivatives : A study illustrated the use of related thiazolidin compounds in cyclocondensation reactions, leading to new heterocyclic assemblies. These derivatives show potential in various biological applications due to their structural uniqueness (Obydennov et al., 2017).
Antimicrobial Applications : Another study focused on the synthesis of novel thiazole, pyridone, and chromene derivatives bearing the sulfonamide moiety. These compounds were evaluated for their antimicrobial properties, indicating the compound’s role in developing new antimicrobial agents (Darwish et al., 2014).
Anticancer Activity : The compound's derivatives have been investigated for anticancer activities. A specific study synthesized thiazolo[3,2-a]pyridines showing promising results across a range of cancer cell lines, highlighting its importance in cancer research (Altug et al., 2011).
Insecticidal Properties : Research into the synthesis of heterocycles incorporating a thiadiazole moiety against pests like Spodoptera littoralis demonstrates the compound's potential in developing new insecticidal agents (Fadda et al., 2017).
Photophysical Property Exploration : Novel d-π-A chromophores derived from the compound were synthesized to study their photophysical properties. This research provides insights into the compound's application in materials science, particularly in the development of new optical materials (Jachak et al., 2021).
Future Directions
Thiazolidine derivatives have been the subject of intense research due to their broad-spectrum biological activity. The development of methods of synthesis of 2-ylidenethiazolidin-4-one derivatives and the study of their biological activity is a relevant task today . Future research could focus on exploring the biological activities of these compounds and developing more efficient synthesis methods .
properties
IUPAC Name |
(2Z)-2-cyano-N-methyl-2-[(5E)-4-oxo-3-phenyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-21-17(24)15(11-20)19-23(14-7-3-2-4-8-14)18(25)16(26-19)10-13-6-5-9-22-12-13/h2-10,12H,1H3,(H,21,24)/b16-10+,19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBMETMZRNGUEL-HCTQZPTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(=CC2=CN=CC=C2)S1)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)/C(=C\C2=CN=CC=C2)/S1)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2457299.png)
![2-morpholino-5-propyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457302.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide](/img/structure/B2457312.png)

![4-fluoro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2457314.png)
![Ethyl 3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2457315.png)
![4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2457316.png)


![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)